4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, substituted with a 4-fluorobenzylthio group and a 2-methylphenyl group. The combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the substituents. The synthetic route may involve the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Fluorobenzylthio Group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core, followed by the attachment of the 4-fluorobenzyl group.
Attachment of the 2-Methylphenyl Group: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, where the 2-methylphenyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolo[1,5-a]pyrazine core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine: This compound has a methoxy group instead of a methyl group, which may alter its chemical and biological properties.
4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: The position of the fluorine atom is different, which can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-14-4-2-3-5-17(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEYCSZSWGINMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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